molecular formula C28H34N2O3 B11557757 4-(decyloxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide

4-(decyloxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide

Cat. No.: B11557757
M. Wt: 446.6 g/mol
InChI Key: XRLHCVHJIJNGRE-XHLNEMQHSA-N
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Description

4-(Decyloxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a decyloxy group, a hydroxynaphthalenyl moiety, and a benzohydrazide linkage. Its molecular formula is C27H34N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decyloxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide typically involves a multi-step process. One common method starts with the preparation of 4-decyloxybenzohydrazide, which is then reacted with 2-hydroxy-1-naphthaldehyde under specific conditions to form the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

4-(Decyloxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug design.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(decyloxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Decyloxy)-2-hydroxyphenyl(phenyl)methanone
  • 4-(Decyloxy)-2-hydroxyphenyl(phenyl)methanone oxime

Uniqueness

4-(Decyloxy)-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C28H34N2O3

Molecular Weight

446.6 g/mol

IUPAC Name

4-decoxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C28H34N2O3/c1-2-3-4-5-6-7-8-11-20-33-24-17-14-23(15-18-24)28(32)30-29-21-26-25-13-10-9-12-22(25)16-19-27(26)31/h9-10,12-19,21,31H,2-8,11,20H2,1H3,(H,30,32)/b29-21+

InChI Key

XRLHCVHJIJNGRE-XHLNEMQHSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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